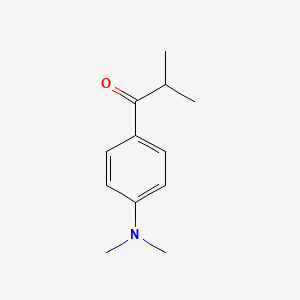

1-(4-(Dimethylamino)phenyl)-2-methylpropan-1-one

Description

1-(4-(Dimethylamino)phenyl)-2-methylpropan-1-one is a ketone derivative featuring a dimethylamino group at the para position of the aromatic ring and a branched methyl substituent adjacent to the carbonyl group. This compound has garnered attention in analytical chemistry as a derivatization reagent, particularly for detecting phenols and aromatic acids in biological systems. For example, its brominated derivative, 2-bromo-1-[4-(dimethylamino)phenyl] ethyl ketone (BDAPE), facilitates the simultaneous reaction with uremic toxin precursors in intestinal microbiota studies . Its structural design combines electron-donating substituents (dimethylamino) and steric hindrance (methyl branching), which influence reactivity and stability.

Properties

IUPAC Name |

1-[4-(dimethylamino)phenyl]-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9(2)12(14)10-5-7-11(8-6-10)13(3)4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCMMAUTWSOKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500269 | |

| Record name | 1-[4-(Dimethylamino)phenyl]-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4278-79-9 | |

| Record name | 1-[4-(Dimethylamino)phenyl]-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4278-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Dimethylamino)phenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of dimethylaniline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5N(CH3)2+CH3COCl→C6H4(N(CH3)2)COCH3+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Dimethylamino)phenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Dimethylamino)phenyl)-2-methylpropan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism by which 1-(4-(Dimethylamino)phenyl)-2-methylpropan-1-one exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, further modulating its chemical behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives

Chalcones (1,3-diarylprop-2-en-1-ones) share a conjugated enone system but differ in substituent patterns. Key comparisons include:

Key Findings :

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and nitro (NO₂) groups enhance electrophilicity and intermolecular interactions, as seen in MAO inhibition (CF₃) and hydrogen-bonded crystal packing (NO₂) .

- Electron-Donating Groups (EDGs): The dimethylamino (NMe₂) group in the target compound improves charge transfer, critical for derivatization efficiency .

Substituted Propanones

Compounds with similar branched alkyl or aromatic groups:

Key Findings :

- Branched Alkyl Groups : The 2-methylpropan-1-one backbone in the target compound introduces steric hindrance, reducing undesired side reactions compared to linear analogs.

- Aromatic Substitution : Ethyl or benzyloxy groups alter lipophilicity and bioavailability, making them suitable for diverse applications (e.g., drug intermediates) .

Anthracene-Functionalized Derivatives

Extended conjugation systems, such as (E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1), exhibit enhanced nonlinear optical (NLO) properties due to planarized π-systems. The target compound lacks such conjugation, resulting in weaker NLO responses but higher synthetic accessibility .

Biological Activity

1-(4-(Dimethylamino)phenyl)-2-methylpropan-1-one, commonly referred to as DMAP, is a chemical compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, toxicology, and potential therapeutic applications.

Pharmacological Effects

- Monoamine Transporter Interaction : DMAP has been studied for its interaction with monoamine transporters, particularly the serotonin transporter (SERT). Research indicates that compounds similar to DMAP can act as substrates for SERT, influencing neurotransmitter dynamics in the brain. For instance, fluorescent analogs derived from DMAP have been shown to effectively monitor SERT activity in live-cell imaging studies, demonstrating their potential utility in neuropharmacology .

- Neurotoxicity Studies : Analogous compounds of DMAP have been evaluated for neurotoxic effects, particularly in the context of dopaminergic systems. Studies have shown that certain derivatives can be oxidized by monoamine oxidase (MAO), leading to neurotoxic outcomes in animal models . This suggests that while DMAP may have therapeutic potential, caution is warranted due to possible neurotoxic effects.

- Cytotoxicity : The compound has also been assessed for cytotoxic properties against various cancer cell lines. Preliminary findings indicate that DMAP exhibits significant cytotoxicity, which may be attributed to its ability to interfere with cellular signaling pathways .

Toxicological Profile

The toxicological evaluation of DMAP reveals several critical findings:

- Acute Toxicity : In animal studies, DMAP exhibited a median lethal dose (LD50) of approximately 1984 mg/kg when administered orally. Clinical signs of toxicity included dyspnea and neurological symptoms such as paresis .

- Developmental Toxicity : Reproductive toxicity studies have indicated that high doses of DMAP can lead to developmental abnormalities in offspring, including skeletal malformations and impaired organ development .

Case Study 1: SERT Activity Monitoring

A study utilized fluorescent substrates derived from DMAP to assess SERT activity in human embryonic kidney cells (HEK293). The results demonstrated that these substrates could effectively visualize and quantify serotonin uptake in real-time, providing insights into the pharmacodynamics of antidepressants .

Case Study 2: Neurotoxicity Assessment

In another investigation, various analogs of DMAP were synthesized and tested for their neurotoxic potential in mice. It was found that only specific analogs exhibited significant neurotoxicity correlated with their oxidation by MAO-B, highlighting the importance of metabolic pathways in determining the safety profile of similar compounds .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.